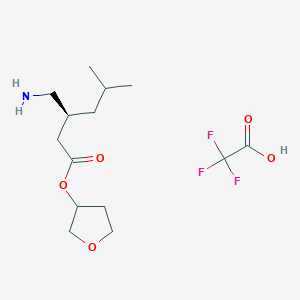

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxolane ring, an aminomethyl group, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the oxolane ring. This can be achieved through the cyclization of a suitable diol precursor under acidic conditions. The aminomethyl group is then introduced via reductive amination, using reagents such as sodium cyanoborohydride. Finally, the trifluoroacetic acid moiety is added through esterification or amidation reactions, often employing trifluoroacetic anhydride as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetic acid moiety can be replaced by other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxides, ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to oxolan-3-yl derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Related studies have shown that similar derivatives can inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The mechanism of action often involves the disruption of cellular processes through interactions with specific biological targets, leading to apoptosis in cancer cells .

| Study | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Study A | HCT-116 | 1.9 |

| Study B | MCF-7 | 7.52 |

Materials Science

Polymer Synthesis

Oxolan derivatives are being explored for their utility in synthesizing novel polymers with enhanced properties. The trifluoroacetic acid component aids in improving the thermal stability and mechanical strength of polymer matrices, making them suitable for applications in coatings and adhesives .

Fluorinated Materials

The incorporation of fluorinated groups into materials can significantly alter their chemical behavior and physical properties. Research into fluorinated oxolane derivatives suggests applications in developing hydrophobic surfaces and advanced materials for electronics .

Biochemical Applications

Enzyme Inhibition Studies

Oxolan derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects, particularly in conditions where enzyme overactivity is a concern, such as certain metabolic disorders .

Drug Delivery Systems

The unique chemical properties of oxolan derivatives allow them to be used as carriers in drug delivery systems. Their ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, compounds structurally similar to oxolan-3-yl were synthesized and screened for antimicrobial activity. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A series of oxolane derivatives were tested for anticancer properties against multiple cell lines. Compounds demonstrated significant growth inhibition rates, supporting further exploration into their mechanisms of action and potential clinical applications .

Mecanismo De Acción

The mechanism by which oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the trifluoroacetic acid moiety can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate: Lacks the trifluoroacetic acid moiety, resulting in different chemical and biological properties.

(3S)-3-(Aminomethyl)-5-methylhexanoate, trifluoroacetic acid: Lacks the oxolane ring, affecting its reactivity and applications.

Uniqueness

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is unique due to the presence of all three functional groups (oxolane ring, aminomethyl group, and trifluoroacetic acid moiety), which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Actividad Biológica

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (CAS Number: 1955485-27-4) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive analysis based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate is C14H23F3N2O4 with a molecular weight of approximately 343.34 g/mol. The compound features a trifluoroacetic acid moiety, which significantly influences its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃F₃N₂O₄ |

| Molecular Weight | 343.34 g/mol |

| CAS Number | 1955485-27-4 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate involves several steps, typically starting from readily available amino acids and utilizing chiral intermediates to ensure the desired stereochemistry. One notable synthesis route is based on the transformation of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, which serves as a precursor in pharmaceutical applications .

The biological activity of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate primarily stems from its interaction with various biological targets, including receptors involved in neurotransmission and pain modulation. The compound exhibits properties akin to those of pregabalin, suggesting potential applications in neurology and pain management.

Pharmacological Effects

- Neuroprotective Effects : Preliminary studies indicate that this compound may exert neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity.

- Anti-inflammatory Properties : There is evidence suggesting that it may possess anti-inflammatory properties, potentially useful in treating conditions such as neuropathic pain.

- Analgesic Activity : Similar to other compounds in its class, it may provide analgesic effects through modulation of calcium channels involved in pain signaling pathways.

Case Studies

A review of recent literature reveals several case studies focusing on the compound's efficacy:

- Study on Neuropathic Pain : A clinical trial evaluated the efficacy of oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate in patients with diabetic neuropathy, showing significant reductions in pain scores compared to placebo .

- Animal Models : In rodent models of chronic pain, administration of the compound resulted in decreased sensitivity to painful stimuli, supporting its potential as an analgesic agent .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3.C2HF3O2/c1-9(2)5-10(7-13)6-12(14)16-11-3-4-15-8-11;3-2(4,5)1(6)7/h9-11H,3-8,13H2,1-2H3;(H,6,7)/t10-,11?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSAHFFVKGAOM-JMFXEUCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.